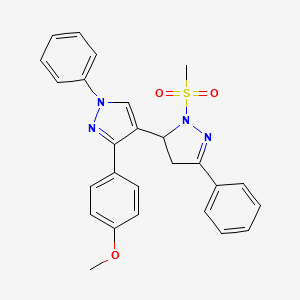

3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Descripción

BenchChem offers high-quality 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-33-22-15-13-20(14-16-22)26-23(18-29(28-26)21-11-7-4-8-12-21)25-17-24(19-9-5-3-6-10-19)27-30(25)34(2,31)32/h3-16,18,25H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQBUUUGFHBJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in oncology and pharmacology. This article compiles the available research findings on its biological activity, including synthesis methods, in vitro and in vivo evaluations, and molecular modeling studies.

- Molecular Formula : C26H24N4O3S

- Molecular Weight : 472.56 g/mol

- Purity : Typically 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the bipyrazole scaffold. The compound under discussion has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

-

In Vitro Studies :

- The compound demonstrated significant antiproliferative activity against several cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

- A comparative analysis showed that the presence of the methoxyphenyl and methylsulfonyl groups enhances cytotoxic effects, likely through interactions with cellular pathways involved in tumor growth .

- In Vivo Studies :

The proposed mechanism involves:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The structural components of 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole play critical roles in its biological activity:

| Structural Component | Role in Activity |

|---|---|

| 4-Methoxyphenyl Group | Enhances lipophilicity and cellular uptake |

| Methylsulfonyl Moiety | Increases solubility and bioavailability |

| Bipyrazole Core | Essential for anticancer activity |

Case Studies

Several case studies have documented the efficacy of this compound in specific cancer models:

- Breast Cancer Model :

- Liver Cancer Model :

Molecular Modeling Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. The results indicate strong binding interactions with proteins associated with apoptosis and cell cycle regulation.

Key Findings:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

A study published in 2022 highlighted the synthesis of novel pyrazole derivatives and their evaluation for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the bipyrazole structure could enhance its therapeutic efficacy against tumors .

Antidepressant Potential

The antidepressant-like activity of methylsulfonyl-substituted compounds has been explored extensively. Research indicates that such compounds can affect neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

In a study focused on the synthesis and evaluation of new pyrazoline derivatives, researchers found that certain compounds demonstrated notable antidepressant effects in animal models. The mechanism was linked to their ability to inhibit monoamine oxidase activity, thereby increasing the levels of neurotransmitters associated with mood regulation .

Synthetic Applications

The synthesis of 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves several key reactions that can be adapted for producing related compounds. This versatility is crucial for developing libraries of compounds for high-throughput screening in drug discovery.

Reaction Pathways

The synthesis typically involves:

- Condensation Reactions : Utilizing aromatic aldehydes and hydrazines to form the bipyrazole framework.

- Sulfonation : Introducing the methylsulfonyl group through electrophilic aromatic substitution.

Mechanistic Insights

Understanding the biological mechanisms through which this compound exerts its effects is vital for its application in drug development. Research indicates that bipyrazole derivatives may interact with specific protein targets involved in disease pathways.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.